molecular formula C17H18F3N3O3 B5659779 N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

Cat. No. B5659779
M. Wt: 369.34 g/mol
InChI Key: GXDOUSAXGYYQRE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to the specified molecule involves multiple steps, including reactions such as etherification, oximation, and Beckmann rearrangement. These processes yield structures with diverse functional groups, contributing to their complexity and potential reactivity. For example, the synthesis involving reactions from dimethyloxosulphonium methylide and rotenone highlights the intricate methods required to introduce specific functional groups like methoxy and carboxamide into the molecular scaffold (Xiaodong Chen et al., 2012).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through various analytical techniques, including X-ray crystallography. These studies reveal important conformational aspects, such as dihedral angles and the presence of supramolecular motifs formed by hydrogen bonding interactions. For instance, the crystal structure analysis of 4-oxo-N-phenyl-4H-chromene-2-carboxamide derivatives provides insight into the anti-rotamer conformation around the C-N bond, which significantly influences the compound's reactivity and interactions (J. Reis et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving pyrazole and chromene derivatives often include cycloaddition, nucleophilic substitution, and rearrangement processes. These reactions not only demonstrate the reactivity of these compounds but also their potential for generating diverse derivatives with varying biological activities. The synthesis and characterization of novel pyrazole and chromene derivatives underscore the versatility of these frameworks in chemical synthesis (S. A. Halim et al., 2022).

Physical Properties Analysis

Physical properties, including thermal stability and solubility, are crucial for understanding the behavior of these compounds under different conditions. Thermal analysis of certain derivatives has indicated their stability up to specific temperatures, which is essential for their handling and potential application in various fields (K. Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties, such as reactivity towards different reagents, photophysical properties, and electrochemical behavior, are determined by the functional groups present in the compound. Studies involving derivatives with similar structures have shown interesting electrochemical properties and reactivity patterns, which could be relevant for the development of new materials or catalysts (K. A. Myannik et al., 2018).

properties

IUPAC Name

N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O3/c1-23-12(7-14(22-23)17(18,19)20)16(24)21-8-10-6-11-4-3-5-13(25-2)15(11)26-9-10/h3-5,7,10H,6,8-9H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDOUSAXGYYQRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C(=O)NCC2CC3=C(C(=CC=C3)OC)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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